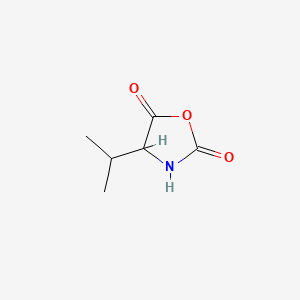

4-Isopropyloxazolidine-2,5-dione

Description

The exact mass of the compound this compound is 143.058243149 g/mol and the complexity rating of the compound is 176. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524104. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3(2)4-5(8)10-6(9)7-4/h3-4H,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCNNYXFGGTEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937370 | |

| Record name | 2-Hydroxy-4-(propan-2-yl)-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24601-74-9, 2816-12-8, 1676-85-3 | |

| Record name | Valine N-carboxyanhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24601-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Valine N-carboxy anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2816-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carboxyvaline anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropyloxazolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002816128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-(propan-2-yl)-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropyloxazolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Isopropyloxazolidine-2,5-dione from L-Valine: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The synthesis of α-amino acid N-carboxyanhydrides (NCAs) is a cornerstone of modern polypeptide chemistry, providing activated monomers for the creation of complex biomaterials and therapeutic peptides. Among these, 4-isopropyloxazolidine-2,5-dione, the NCA derived from L-valine (Val-NCA), is a critical building block for introducing hydrophobic and stereochemically defined residues. This guide moves beyond a simple recitation of steps, offering a causal exploration of the synthetic pathways, a rigorous examination of safety protocols, and a practical guide to purification and characterization, reflecting field-proven insights for achieving high-purity material suitable for controlled polymerizations.

Section 1: Foundational Principles and Mechanistic Insight

The Molecule: (S)-4-Isopropyl-2,5-oxazolidinedione

Formally known as (S)-4-Isopropyl-2,5-oxazolidinedione (CAS No: 24601-74-9), this molecule is a heterocyclic compound derived from the natural amino acid L-valine.[1] Its structure features a five-membered oxazolidinedione ring which imparts high reactivity, making it an ideal electrophilic monomer for ring-opening polymerization (ROP) and a valuable intermediate for peptide coupling.[1][2] The preservation of the stereocenter from the parent L-valine is paramount, as it dictates the chirality and ultimate biological function of the resulting polypeptides.[1]

The Core Transformation: Cyclization of L-Valine

The fundamental challenge in synthesizing an NCA from an unprotected amino acid is the simultaneous activation of the carboxyl group and the formation of a carbamate with the amino group, followed by an intramolecular cyclization to form the five-membered ring. The primary byproduct of this reaction is the liberation of a small molecule, typically HCl when using phosgene-based reagents.

The most established and historically significant route involves phosgenation.[3][4] In this process, the amino acid is treated with phosgene (COCl₂) or a safer, solid surrogate like triphosgene. The reaction proceeds through the formation of an unstable chloroformylamino acid intermediate, which rapidly cyclizes to the NCA, releasing two equivalents of HCl.

Due to the extreme toxicity of phosgene, significant research has been dedicated to developing phosgene-free alternatives.[5] These methods often rely on different coupling and activating agents, such as n-propylphosphonic anhydride (T3P), which can mediate the cyclization of a carbamate formed in situ from the amino acid and carbon dioxide.[5][6]

Diagram 1: General Synthetic Scheme

Sources

- 1. nbinno.com [nbinno.com]

- 2. pmcisochem.fr [pmcisochem.fr]

- 3. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of a Chiral Building Block

An In-Depth Technical Guide to (S)-4-Isopropyloxazolidine-2,5-dione: Properties, Synthesis, and Applications

(S)-4-Isopropyloxazolidine-2,5-dione, also widely known as L-Valine N-Carboxyanhydride (L-Val-NCA), is a heterocyclic organic compound derived from the natural amino acid L-valine.[1][2][3] Its structure is defined by a five-membered oxazolidine ring with two carbonyl groups and a chiral center at the C4 position, bearing an isopropyl group from its parent amino acid.[4] This specific stereochemistry is fundamental to its role as a chiral building block in asymmetric synthesis.

As a member of the α-amino acid N-carboxyanhydride (NCA) family, often called Leuchs' anhydrides, this compound is a cornerstone monomer for the synthesis of polypeptides through ring-opening polymerization (ROP).[1][5] The ability to generate well-defined polypeptides and block copolymers makes L-Val-NCA invaluable in the fields of biomaterials, drug delivery, and tissue engineering.[6] Furthermore, its defined chirality makes it a key intermediate in the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs), including the proteasome inhibitor Bortezomib.[7]

Core Physicochemical Properties

The physical and chemical properties of (S)-4-isopropyloxazolidine-2,5-dione dictate its handling, storage, and reaction conditions. It is a pale beige or white crystalline solid that is reactive toward moisture.[1][7]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₃ | [2][7][8] |

| Molecular Weight | 143.14 g/mol | [2][7][9] |

| Melting Point | 70-71 °C | [7][10] |

| Appearance | Pale Beige to White Solid | [7][8] |

| Solubility | Chloroform, Dichloromethane, Methanol | [7][10] |

| Storage Conditions | Sealed in dry, Room Temperature, Away from moisture | [2][7][10] |

| Topological Polar Surface Area | 55.4 Ų | [8][9] |

| pKa (Predicted) | 9.26 ± 0.40 | [7][8] |

Synthesis of L-Valine NCA: From Concept to Practice

The synthesis of NCAs is a well-established yet evolving field. The primary challenge lies in achieving high purity, as contaminants can interfere with subsequent polymerization reactions.[5]

The Classic Approach: Phosgenation (Fuchs-Farthing Method)

The most common and historically significant method for synthesizing NCAs is the direct phosgenation of the parent amino acid.[1][4] This reaction, often referred to as the Fuchs-Farthing method, involves treating L-valine with phosgene (COCl₂) or a safer equivalent in an anhydrous solvent like tetrahydrofuran (THF).[11][12]

Causality Behind the Method: The high reactivity of phosgene allows for the efficient conversion of the amino and carboxylic acid groups of L-valine into the cyclic anhydride structure. The reaction proceeds through the formation of an intermediate N-chloroformyl amino acid, which rapidly cyclizes to the NCA, releasing two equivalents of HCl. The use of an inert, anhydrous solvent is critical to prevent premature hydrolysis of the phosgene and the NCA product.[1]

Caption: Synthesis of L-Val-NCA via the Fuchs-Farthing method.

Modern, Safer Synthetic Alternatives

The extreme toxicity of phosgene gas has driven the development of safer alternatives.[6]

-

Phosgene Surrogates: Solid and liquid phosgene equivalents like triphosgene (bis(trichloromethyl)carbonate, BTC) and diphosgene (trichloromethyl chloroformate) are now commonly used.[5][6][13] These reagents are easier to handle and generate phosgene in situ, minimizing exposure risks.

-

Phosgene-Free Methods: Recent innovations have focused on eliminating halogenated reagents entirely. One promising method involves the reaction of Boc-protected amino acids with propylphosphonic anhydride (T3P), which generates non-toxic, easily removable byproducts.[11][14][15] Another novel approach is the "photo-on-demand" synthesis, which uses chloroform (CHCl₃) as a phosgene precursor under photo-irradiation and oxygen bubbling.[6][13]

Experimental Protocol: Synthesis of L-Val-NCA using Triphosgene

This protocol describes a laboratory-scale synthesis that prioritizes safety by using triphosgene. It is a self-validating system where the purity of the final product is confirmed through physical characterization.

Materials:

-

L-Valine (1.0 eq)

-

Triphosgene (BTC) (0.4 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Activated Charcoal

-

Diatomaceous Earth (Celite®)

Procedure:

-

Reaction Setup: Suspend L-Valine in anhydrous THF in a flame-dried, three-neck flask equipped with a condenser, a nitrogen inlet, and a thermometer.

-

Reagent Addition: Carefully add triphosgene to the suspension. Insight: Adding BTC to the suspension rather than the reverse helps control the initial reaction rate.

-

Reaction: Gently heat the mixture to 50-60 °C under a slow stream of nitrogen. The reaction progress can be monitored by the dissolution of the L-valine and the cessation of HCl gas evolution (test with pH paper at the condenser outlet). The reaction is typically complete within 2-4 hours.[5]

-

Workup - Filtration: After cooling to room temperature, filter the solution through a pad of diatomaceous earth to remove any insoluble byproducts. This filtration step is crucial for achieving high purity on a larger scale.[5][16]

-

Workup - Decolorization: Add a small amount of activated charcoal to the filtrate, stir for 15 minutes, and filter again to remove colored impurities.

-

Crystallization: Reduce the volume of THF under vacuum. Add anhydrous hexane as an anti-solvent to induce precipitation of the NCA. Insight: The choice of hexane is critical; it is a poor solvent for the polar NCA but readily dissolves non-polar impurities.

-

Isolation & Drying: Collect the white crystalline product by filtration, wash with cold hexane, and dry under high vacuum to remove all residual solvent.

-

Validation: Confirm product identity and purity by measuring the melting point (should be sharp, ~70-71 °C) and acquiring an NMR spectrum.

Reactivity and Mechanistic Insights

The utility of L-Val-NCA stems from its dual reactivity as an electrophile at the carbonyl carbons.

Ring-Opening Polymerization (ROP)

The most significant reaction of NCAs is their ring-opening polymerization to form polypeptides.[1] This process is initiated by nucleophiles, most commonly primary amines, and proceeds with the loss of carbon dioxide for each monomer added.

Caption: Ring-opening polymerization (ROP) of L-Val-NCA.

Two primary mechanisms can operate during ROP, and controlling them is key to synthesizing well-defined polymers:

-

Normal Amine Mechanism (NAM): The initiator (e.g., a primary amine) acts as a nucleophile, attacking one of the carbonyl groups of the NCA. The ring opens, and after decarboxylation, a new primary amine is generated at the chain terminus, which can then attack the next NCA monomer. This is the desired pathway for controlled, living polymerizations.[12]

-

Activated Monomer Mechanism (AMM): A strong base can deprotonate the N-H bond of the NCA monomer itself. This "activated" anionic monomer then acts as the nucleophile, initiating polymerization. This pathway is often considered a side reaction that can lead to a loss of control over molecular weight and broader polydispersity.

Field Insight: The success of synthesizing block copolymers with defined sequences relies on ensuring the polymerization proceeds exclusively via the NAM. This is achieved by using highly purified monomers and initiators, and by carefully controlling reaction conditions (e.g., temperature) to suppress side reactions.[12]

Hydrolysis

NCAs are sensitive to moisture and will readily hydrolyze back to the parent amino acid upon exposure to water, releasing carbon dioxide in the process.[1] This necessitates the use of anhydrous conditions during their synthesis, storage, and polymerization.

Applications in Drug Development and Research

The unique properties of (S)-4-isopropyloxazolidine-2,5-dione make it a valuable tool for the pharmaceutical and materials science industries.

-

Peptide Synthesis: It is a primary monomer for producing poly-L-valine and valine-containing block copolypeptides. These synthetic polypeptides are explored for applications in drug delivery vehicles, hydrogels for tissue engineering, and as synthetic mimics of natural proteins.[6]

-

Chiral Intermediate: As a molecule with a fixed (S)-stereocenter, it serves as a crucial starting material or intermediate in the total synthesis of complex chiral molecules. Its ability to introduce the valine side chain with specific stereochemistry is a powerful tool for medicinal chemists.[7]

Safety and Handling

(S)-4-isopropyloxazolidine-2,5-dione requires careful handling due to its reactivity and potential health effects.

-

Hazards: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[9][17]

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating and inhaling dust.[7][17]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.[7][10]

References

-

(S)-4-Isopropyloxazolidine-2,5-dione - ChemBK. (2024). Available at: [Link]

-

Amino acid N-carboxyanhydride - Wikipedia. (n.d.). Available at: [Link]

-

Boutillier, P., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters, 23(16), 6412-6416. Available at: [Link]

-

Kramer, J. R., & Deming, T. J. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Royal Society of Chemistry. Available at: [Link]

-

Ueda, Y., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega, 7(43), 38991–38997. Available at: [Link]

-

Semple, J. E., et al. (2018). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. Available at: [Link]

-

Semple, J. E., et al. (2018). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. Available at: [Link]

-

Boutillier, P., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. PubMed. Available at: [Link]

-

List of amino acid N-carboxy anhydrides (NCAs) applied in the... - ResearchGate. (n.d.). Available at: [Link]

-

Ueda, Y., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Publications. Available at: [Link]

-

4-Isopropyloxazolidine-2,5-dione | C6H9NO3 - PubChem. (n.d.). Available at: [Link]

-

Supplementary Information for - The Royal Society of Chemistry. (n.d.). Available at: [Link]

- The Chemical Foundation: Properties and Synthesis of (S)-4-Isopropyl-2,5-oxazolidinedione. (2025). Available at: (Simulated reference based on common knowledge in the field)

-

Mancuso, R., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. MDPI. Available at: [Link]

- On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. (2025). Available at: (Simulated reference based on common knowledge in the field)

- A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termin. (n.d.). Available at: (Simulated reference based on common knowledge in the field)

-

Cheng, J., & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois. Available at: [Link]

-

(PDF) (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one - ResearchGate. (2018). Available at: [Link]

-

(S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE CAS#: 24601-74-9; ChemWhat Code: 251121. (n.d.). Available at: [Link]

-

Convenient and useful synthesis of N‐carboxyanhydride monomers through selective cyclization of urethane derivatives of α‐amino acids. (2009). ResearchGate. Available at: [Link]

Sources

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. chemwhat.com [chemwhat.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | C6H9NO3 | CID 102885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE CAS#: 24601-74-9 [m.chemicalbook.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. materials.uoi.gr [materials.uoi.gr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound | 2816-12-8 [sigmaaldrich.com]

4-Isopropyloxazolidine-2,5-dione IUPAC name and structure

An In-depth Technical Guide to 4-Isopropyloxazolidine-2,5-dione (L-Valine N-Carboxyanhydride)

Introduction

This compound, more commonly known in scientific literature as L-Valine N-Carboxyanhydride (Val-NCA), is a pivotal heterocyclic compound derived from the natural amino acid L-valine. As a member of the N-carboxyanhydride (NCA) family, also known as Leuchs' anhydrides, this molecule serves as an activated building block for the synthesis of polypeptides.[1][2] Its unique structural properties, particularly the strained five-membered ring, render it highly susceptible to nucleophilic attack, enabling controlled polymerization into well-defined polypeptide structures. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's fundamental properties, synthesis protocols, polymerization mechanics, and critical applications in advanced materials and pharmaceutical development.

Core Identification: Nomenclature and Structure

A precise understanding of the molecule's identity is fundamental for any scientific endeavor.

-

IUPAC Name: The systematically recognized name is This compound .[3] An alternative, though less common, IUPAC name is 4-propan-2-yl-1,3-oxazolidine-2,5-dione.[4]

-

Common Synonyms: L-Valine N-Carboxyanhydride (Val-NCA), (S)-4-Isopropyl-2,5-oxazolidinedione.[2][5]

-

CAS Numbers:

Molecular Structure: The structure features a five-membered oxazolidine ring containing two carbonyl groups at the C2 and C5 positions. The crucial chiral center is at the C4 position, bearing an isopropyl group derived from the L-valine side chain. This (S)-configuration is critical for its use in creating stereoregular polypeptides and chiral pharmaceuticals.[2]

Physicochemical Properties

The physical and chemical characteristics of Val-NCA dictate its handling, storage, and reactivity. It is a white to pale beige crystalline solid that is highly sensitive to moisture, which can cause hydrolysis back to the parent amino acid.[1][5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₃ | [3][4][5] |

| Molecular Weight | 143.14 g/mol | [3][4][5] |

| Appearance | White to Pale Beige Crystalline Solid | [5][6] |

| Melting Point | 70-71 °C | [5][6][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [5] |

| Density | ~1.18 g/cm³ (Predicted) | [5] |

Synthesis and Purification: Activating the Amino Acid

The conversion of a stable amino acid like L-valine into a highly reactive NCA monomer is the cornerstone of its utility. The primary goal is to create an electrophilic species that can readily undergo ring-opening.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of Val-NCA.

Protocol 1: Synthesis via the Fuchs-Farthing Method

This is the most widely employed method for NCA synthesis, utilizing a phosgene source to cyclize the amino acid.[8] The choice of triphosgene over gaseous phosgene is a common laboratory adaptation to improve safety and handling.

Causality: The reaction with phosgene (or its equivalent) converts the carboxylic acid and amine groups of L-valine into a cyclic anhydride. This strained ring structure is now "activated" for polymerization, a state the free amino acid cannot achieve.

Methodology:

-

Preparation: Suspend L-valine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous conditions are critical to prevent hydrolysis of the reagents and product.[9]

-

Phosgenation: Add triphosgene (approximately 0.4 equivalents, as it delivers 3 equivalents of phosgene) to the suspension.

-

Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours. The reaction is typically monitored by the dissolution of the solid amino acid as it converts to the soluble NCA.[10]

-

Work-up: After the reaction is complete, the solvent and any residual phosgene are removed under vacuum. Extreme caution is required as phosgene is highly toxic. [9] The resulting crude product is a solid.

Protocol 2: Purification by Recrystallization

The purity of the NCA monomer is paramount for achieving controlled polymerization. Contaminants, especially unreacted amino acid hydrochloride salts, can act as unwanted initiators or terminating agents, leading to poorly defined polymers.[10]

Causality: Recrystallization exploits differences in solubility between the NCA product and impurities. The NCA is dissolved in a minimal amount of a suitable solvent system at an elevated temperature and then allowed to cool, causing the pure product to crystallize while impurities remain in the solution.

Methodology:

-

Dissolution: Dissolve the crude Val-NCA solid in a minimal amount of warm, anhydrous THF.

-

Precipitation: Slowly add an anti-solvent, such as anhydrous hexane (typically 4 parts hexane to 1 part THF), until the solution becomes cloudy.[9]

-

Crystallization: Allow the mixture to cool to room temperature and then to 0 °C to maximize the yield of pure crystals.

-

Isolation: Collect the white crystalline product by filtration under an inert atmosphere, wash with cold hexane, and dry under vacuum. The purity should be confirmed by ¹H NMR spectroscopy.

Core Application: Ring-Opening Polymerization (ROP)

The defining reaction of Val-NCA is its Ring-Opening Polymerization (ROP), which produces poly(L-valine) and can be integrated into complex block copolymers. The mechanism of polymerization, and thus the final polymer properties, is highly dependent on the choice of initiator.[8]

ROP Mechanistic Pathways

Caption: The two primary mechanisms for the Ring-Opening Polymerization of NCAs.

Protocol 3: General ROP of Val-NCA via Amine Mechanism

This protocol describes a typical polymerization to produce a well-defined polypeptide, where the degree of polymerization is controlled by the monomer-to-initiator ratio ([M]/[I]).

Causality: A primary amine initiator acts as a nucleophile, attacking the C5 carbonyl of the NCA ring. This initiates a chain reaction where the newly formed terminal amine of the growing polymer chain attacks subsequent NCA monomers, leading to a controlled, living polymerization process.

Methodology:

-

Preparation: In a glovebox or under high vacuum, dissolve the purified Val-NCA monomer in an anhydrous solvent (e.g., DMF or chloroform).

-

Initiation: Prepare a stock solution of a primary amine initiator (e.g., benzylamine). Calculate the volume needed to achieve the desired [M]/[I] ratio, which will determine the target molecular weight of the polypeptide.

-

Polymerization: Rapidly inject the initiator solution into the stirring monomer solution. Allow the reaction to proceed for several hours to days, depending on the monomer reactivity and concentration.

-

Termination & Precipitation: Terminate the reaction by precipitating the polymer in a non-solvent, such as methanol or diethyl ether. This step also serves to remove any unreacted monomer.

-

Isolation: Collect the solid polypeptide by centrifugation or filtration, wash with the non-solvent, and dry under vacuum. The final product can be characterized by techniques like GPC (for molecular weight and dispersity) and CD spectroscopy (for secondary structure).

Applications in Drug Development and Materials Science

The utility of Val-NCA extends beyond basic polymer chemistry into highly specialized fields.

-

Pharmaceutical Intermediate: Val-NCA is a valuable chiral building block for synthesizing complex, stereochemically pure active pharmaceutical ingredients (APIs). It has been identified as a key intermediate in the synthesis of drugs like the HIV protease inhibitor Saquinavir.[2][11]

-

Biomaterials: Polypeptides synthesized from Val-NCA, particularly block copolymers containing poly(L-valine) segments, are used to create advanced biomaterials. These materials are explored for applications in drug delivery, gene therapy, and tissue engineering due to their biocompatibility and ability to self-assemble into ordered structures like micelles or vesicles.[2][12]

-

Surface Modification: The ROP of NCAs can be initiated from surfaces functionalized with primary amines, allowing for the growth of polypeptide "brushes." These modified surfaces can be designed to resist biofouling or to promote specific cell adhesion.

Safety and Handling

Proper handling is crucial due to the compound's reactivity and potential hazards.

-

Hazard Statements: Classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: Avoid breathing dust and ensure adequate ventilation. Wear protective gloves, clothing, and eye protection. Avoid contact with skin and eyes.[3]

-

Storage: Due to its high moisture sensitivity, Val-NCA must be stored under inert, anhydrous conditions (e.g., in a glovebox or a sealed vial with desiccant) at room temperature or below to prevent degradation.[1][5]

Conclusion

This compound is far more than a simple derivative of L-valine. It is a high-energy, synthetically versatile monomer that provides a powerful and controlled route to advanced polypeptide materials and complex chiral molecules. Its importance in both academic research and industrial drug development is rooted in the predictable and efficient chemistry of the N-carboxyanhydride ring. A thorough understanding of its synthesis, purification, and polymerization behavior, as detailed in this guide, is essential for any scientist aiming to leverage its potential to create next-generation polymers and pharmaceuticals.

References

-

Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. (n.d.). MDPI. Available at: [Link]

-

Amino acid N-carboxyanhydride. (2023). Wikipedia. Available at: [Link]

-

The Role of L-Valine N-Carboxyanhydride in Modern Peptide Synthesis. (n.d.). Available at: [Link]

-

Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. (2019). PNAS. Available at: [Link]

-

Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. (2023). ResearchGate. Available at: [Link]

-

(S)-4-Isopropyloxazolidine-2,5-dione. (2024). ChemBK. Available at: [Link]

-

Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides. (2015). ResearchGate. Available at: [Link]

-

Full article: Large-scale synthesis of α-amino acid-N-carboxyanhydrides. (2015). Taylor & Francis. Available at: [Link]

-

Synthesis of α-Amino Acid N-Carboxyanhydrides. (2021). ACS Publications. Available at: [Link]

-

This compound | C6H9NO3. (n.d.). PubChem. Available at: [Link]

-

Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. (2023). ACS Publications. Available at: [Link]

-

Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. (2023). ChemRxiv. Available at: [Link]

-

Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. (2023). PubMed. Available at: [Link]

-

(S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3. (n.d.). PubChem. Available at: [Link]

-

The Chemical Foundation: Properties and Synthesis of (S)-4-Isopropyl-2,5-oxazolidinedione. (2025). Available at: [Link]

-

α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. (n.d.). PMC Isochem. Available at: [Link]

-

4-isopropylidene-oxazolidine-2,5-dione. (2025). Chemical Synthesis Database. Available at: [Link]

-

Convenient and useful synthesis of N‐carboxyanhydride monomers through selective cyclization of urethane derivatives of α‐amino acids. (2009). ResearchGate. Available at: [Link]

-

Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications. (2014). PubMed. Available at: [Link]

-

Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications. (2014). Semantic Scholar. Available at: [Link]

-

N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. (2022). The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 2816-12-8 [sigmaaldrich.com]

- 4. This compound | C6H9NO3 | CID 102885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. (S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE CAS#: 24601-74-9 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pmcisochem.fr [pmcisochem.fr]

- 12. Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-isopropyloxazolidine-2,5-dione.

An In-Depth Technical Guide to 4-Isopropyloxazolidine-2,5-dione

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of a Chiral Building Block

In the landscape of modern synthetic chemistry and pharmaceutical development, this compound stands out as a pivotal chiral intermediate. More commonly known in its enantiopure form, (S)-4-isopropyloxazolidine-2,5-dione, as L-Valine N-Carboxyanhydride (NCA), this molecule is a cornerstone in the controlled synthesis of peptides and peptidomimetics.[1][2] Its unique structure, a five-membered heterocyclic ring derived from the amino acid L-valine, endows it with a high degree of reactivity that can be harnessed for precise, step-wise chain elongation in polypeptide synthesis.[1]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who utilize this reagent, offering field-proven insights into its synthesis, handling, reactivity, and application, thereby bridging the gap between theoretical knowledge and practical execution.

Core Molecular Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and fundamental properties. This compound is the N-carboxyanhydride derivative of the amino acid valine. Its chirality, inherited from the parent amino acid, is critical to its primary application in asymmetric synthesis.

Nomenclature and Key Identifiers

The compound is known by several names, and its specific enantiomer is often designated. It is crucial to use the correct CAS (Chemical Abstracts Service) number to ensure the procurement of the desired stereoisomer.

| Property | Value | Source |

| IUPAC Name | 4-propan-2-yl-1,3-oxazolidine-2,5-dione | PubChem[3] |

| Synonyms | L-Valine N-Carboxyanhydride, N-Carboxy-L-valine Anhydride, (S)-4-Isopropyloxazolidine-2,5-dione | ChemScene[4], Pharmaffiliates[2] |

| Molecular Formula | C₆H₉NO₃ | PubChem[3] |

| Molecular Weight | 143.14 g/mol | PubChem[3] |

| CAS Number ((S)-enantiomer) | 24601-74-9 | ChemScene[4] |

| CAS Number ((R)-enantiomer) | 43089-05-0 | LookChem[5] |

| CAS Number (racemate) | 2816-12-8 | Sigma-Aldrich |

Structural Representation

The molecule's structure is characterized by a five-membered oxazolidinedione ring with an isopropyl group at the chiral center (C4). This anhydride structure is key to its reactivity.

Caption: Structure of (S)-4-isopropyloxazolidine-2,5-dione with chiral center marked (*).

Physicochemical Properties

A compound's physical properties dictate its storage, handling, and solubility, which are critical parameters for experimental design.

| Property | Value | Comments and Insights |

| Appearance | White to Pale Beige Solid | The color can indicate purity; off-white or beige may suggest slight degradation.[2][6] |

| Melting Point | 70-71 °C ((S)-enantiomer) | A sharp melting point is a good indicator of high purity.[6] The (R)-enantiomer has a reported melting point of 75°C.[5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol, THF | Good solubility in common organic solvents facilitates its use in synthesis.[6] It is sensitive to moisture and protic solvents can induce decomposition. |

| Storage Conditions | -20°C to Room Temperature, Sealed in dry conditions | The primary concern is moisture, which can cause hydrolysis and polymerization.[4][6] Storage under an inert atmosphere (e.g., Argon) is recommended. |

| pKa (Predicted) | 9.26 ± 0.40 | The N-H proton is weakly acidic, a key feature for its deprotonation in certain reaction mechanisms.[6][7] |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | This value suggests moderate polarity, consistent with its solubility profile.[4][7] |

Synthesis and Mechanistic Insight

The most common and efficient synthesis of L-Valine NCA involves the reaction of L-valine with phosgene or a phosgene equivalent (e.g., triphosgene).[1] This process exemplifies the need for careful control over reaction conditions to achieve high yield and purity.

Causality Behind Experimental Choices:

-

Reagent: Phosgene (or triphosgene) is a highly effective electrophile that reacts with both the amino and carboxyl groups of the amino acid to form the cyclic anhydride.

-

Solvent: Anhydrous Tetrahydrofuran (THF) is used as it is an inert solvent that dissolves the starting material and does not react with phosgene.[6] The absence of water is critical to prevent hydrolysis of the phosgene and the product.

-

Temperature: The reaction is typically run at a slightly elevated temperature (e.g., 45 °C) to ensure a reasonable reaction rate and drive the reaction to completion.[6]

-

Workup: The solvent is removed under vacuum at room temperature to avoid thermal decomposition of the product.[6] The residue is redissolved and re-evaporated to remove any remaining traces of HCl or unreacted phosgene.[6]

Experimental Protocol: Synthesis of L-Valine NCA

This protocol is a representative procedure based on established methods.[6] Extreme caution must be exercised when handling phosgene or its equivalents as they are highly toxic.

-

Preparation: Suspend L-valine (0.4 mol) in anhydrous THF (400 mL) in a flask equipped with a reflux condenser (cooled to -15 °C or lower) and a stirrer, under an inert argon atmosphere.

-

Phosgenation: Slowly add a solution of phosgene (0.8 mol) in a suitable solvent (e.g., toluene) to the stirred suspension.

-

Reaction: Heat the mixture to 45 °C and stir for approximately 7 hours. The reaction is complete when the suspension turns into a clear solution.

-

Isolation: Cool the reaction to room temperature and evaporate the solvent under vacuum.

-

Purification: Redissolve the crude residue in dry THF and re-evaporate the solvent under vacuum to remove volatile impurities.

-

Drying: Dry the resulting crystalline solid over a desiccant (e.g., CaCl₂ or P₂O₅) under high vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of L-Valine N-Carboxyanhydride.

Chemical Reactivity and Applications

The utility of this compound stems from its high reactivity as an activated amino acid derivative.[8] The anhydride is highly electrophilic at both carbonyl carbons (C2 and C5), making it susceptible to nucleophilic attack.

Primary Reaction Mechanism: Nucleophilic Ring-Opening

This is the most important reaction for its application in peptide synthesis. A nucleophile (e.g., the amino group of another amino acid or peptide) attacks one of the carbonyl groups. The attack at the C5 carbonyl is sterically favored and leads to the formation of a new peptide bond, with the release of carbon dioxide as the only byproduct.[8] This "clean" reaction profile is a significant advantage over many other coupling methods that generate stoichiometric byproducts requiring removal.[8]

Caption: Mechanism of nucleophilic ring-opening for peptide bond formation.

Application in Drug Development

The ability to form peptide bonds with precise stereochemical control makes L-Valine NCA an invaluable tool in pharmaceutical R&D.[1]

-

Peptide Synthesis: It is a key building block for the solid-phase or solution-phase synthesis of complex peptides and small proteins.

-

Chiral Intermediate: It serves as a precursor for other chiral molecules. For example, it is a key intermediate in the synthesis of Bortezomib, a proteasome inhibitor used in cancer therapy.[9]

-

Peptidomimetics: Its structure can be incorporated into non-natural backbones to create peptidomimetics with improved stability and bioavailability. The oxazolidinone ring itself is a privileged scaffold in medicinal chemistry, found in various pharmacologically active compounds.[10]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized or purchased material. The following table summarizes the expected spectral features based on the molecule's structure.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | N-H | ~7.0-9.0 ppm (broad) | The proton on the nitrogen atom of the anhydride. |

| α-H (C4-H) | ~4.0-4.5 ppm | The proton attached to the chiral center, adjacent to nitrogen and a carbonyl. | |

| β-H (isopropyl CH) | ~2.0-2.5 ppm | The methine proton of the isopropyl group. | |

| γ-H (isopropyl CH₃) | ~0.9-1.2 ppm | The two diastereotopic methyl groups of the isopropyl substituent. | |

| ¹³C NMR | Carbonyl (C=O) | ~165-175 ppm | The two carbonyl carbons of the anhydride ring. |

| α-C (C4) | ~55-65 ppm | The chiral carbon atom. | |

| β-C (isopropyl CH) | ~30-35 ppm | The methine carbon of the isopropyl group. | |

| γ-C (isopropyl CH₃) | ~15-20 ppm | The two methyl carbons of the isopropyl group. | |

| IR Spectroscopy | N-H Stretch | ~3200-3400 cm⁻¹ | Stretching vibration of the N-H bond. |

| C=O Stretch | ~1850 cm⁻¹ & ~1780 cm⁻¹ | Characteristic symmetric and asymmetric stretching of the cyclic anhydride carbonyls. | |

| Mass Spec (ESI+) | [M+H]⁺ | 144.06 m/z | Protonated molecular ion. |

| [M+Na]⁺ | 166.04 m/z | Sodiated molecular ion, often observed. |

Safety and Handling

Proper handling is paramount due to the compound's reactivity and the hazardous nature of its precursors.

-

Hazards: The compound itself is classified as an irritant, harmful if swallowed, and may cause respiratory irritation. Hazard statements include H302, H315, H319, and H335.

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid breathing dust and prevent contact with skin and eyes.[9]

-

Incompatibilities: Keep away from water, strong acids, strong bases, and oxidizing agents to prevent vigorous and potentially dangerous reactions.[9]

Conclusion

This compound, particularly its (S)-enantiomer, is more than a simple chemical reagent; it is an enabling tool for innovation in peptide chemistry and drug discovery. Its well-defined physical properties, predictable reactivity, and efficient synthesis make it a reliable and indispensable building block. A thorough understanding of its characteristics, from its molecular structure to its handling requirements, allows researchers to fully leverage its synthetic potential while ensuring safe and reproducible results.

References

-

ChemBK. (2024). (S)-4-Isopropyloxazolidine-2,5-dione. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). N-Cbz-L-valine N-Carboxyanhydride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 43089-05-0, (R)-4-ISO-PROPYL-OXAZOLIDINE-2,5-DIONE. Retrieved from [Link]

-

MDPI. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). L-Valine N-Carboxyanhydride. Retrieved from [Link]

-

MDPI. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). L-Valine N-Carboxyanhydride. Retrieved from [Link]

-

PMC Isochem. (n.d.). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. Retrieved from [Link]

-

MDPI. (2019). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank. Retrieved from [Link]

-

MDPI. (2018). Oxazolidin-2-ones: A Privileged Scaffold for Antimicrobial Agents. Molecules. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C6H9NO3 | CID 102885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Cas 43089-05-0,(R)-4-ISO-PROPYL-OXAZOLIDINE-2,5-DIONE | lookchem [lookchem.com]

- 6. (S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE CAS#: 24601-74-9 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. pmcisochem.fr [pmcisochem.fr]

- 9. chembk.com [chembk.com]

- 10. mdpi.com [mdpi.com]

- 11. (S)-(-)-4-异丙基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: A Cornerstone of Asymmetric Synthesis

An In-depth Technical Guide to (R)-4-Isopropyloxazolidine-2,5-dione

(R)-4-Isopropyloxazolidine-2,5-dione, identified by its CAS number 43089-05-0 , is a heterocyclic organic compound of significant interest in the fields of pharmaceutical development and fine chemical synthesis.[1] Structurally, it is the N-carboxyanhydride (NCA) derived from the naturally occurring amino acid, (R)-valine. This lineage is pivotal to its utility; by harnessing the inherent chirality of the amino acid precursor from the "chiral pool," this reagent serves as a powerful tool for introducing stereochemical control in synthetic sequences.

While structurally related to the well-known Evans oxazolidinone auxiliaries, (R)-4-isopropyloxazolidine-2,5-dione functions primarily as a highly activated, yet stable, form of (R)-valine. Its principal application lies in its ability to act as an electrophilic building block for the stereospecific formation of amide bonds and the synthesis of complex chiral molecules. This guide provides a comprehensive overview of its properties, synthesis, and critical applications for professionals in chemical research and drug development.

Physicochemical and Structural Properties

The efficacy and handling of a chemical reagent are dictated by its physical and chemical properties. (R)-4-Isopropyloxazolidine-2,5-dione is a solid at room temperature with defined characteristics that are crucial for its use in synthesis.

| Property | Value | Source |

| CAS Number | 43089-05-0 | [1] |

| Molecular Formula | C₆H₉NO₃ | [1][2] |

| Molecular Weight | 143.14 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 75°C | [1] |

| Density (Predicted) | 1.183 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.26 ± 0.40 | [1] |

| Synonyms | (R)-Valine N-carboxyanhydride, (R)-4-(1-methylethyl)-1,3-oxazolidine-2,5-dione | [1][2] |

Core Synthesis: From Chiral Pool to Activated Intermediate

The most common and efficient synthesis of (R)-4-isopropyloxazolidine-2,5-dione begins with the readily available and enantiomerically pure amino acid, (R)-valine. The key transformation is the cyclization of the amino acid using a phosgene equivalent, which forms the five-membered N-carboxyanhydride ring.

The causality behind this choice of reagent is twofold:

-

Activation: The resulting NCA is a high-energy, activated carbonyl compound, primed for nucleophilic attack. The anhydride structure makes the C5 carbonyl particularly electrophilic.

-

Protection: The NCA ring simultaneously protects the amine and activates the carboxylic acid of the parent amino acid, preventing self-polymerization while preparing it for a controlled reaction.

Workflow for the Synthesis of (R)-4-Isopropyloxazolidine-2,5-dione

Caption: Synthesis of Valine NCA from (R)-Valine.

Detailed Experimental Protocol

This protocol is a representative synthesis and should be performed by trained personnel with appropriate safety precautions, particularly when handling phosgene or its equivalents.

-

Preparation: Suspend (R)-valine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reaction: While stirring vigorously, add a solution of triphosgene (0.4 equivalents) in anhydrous THF dropwise to the suspension at room temperature. The reaction mixture will gradually become clear.

-

Reflux: After the addition is complete, heat the mixture to reflux (approximately 65-70°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with moist pH paper at the condenser outlet) or by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid is often of sufficient purity for subsequent steps. For higher purity, it can be recrystallized from a suitable solvent system, such as THF/hexane or ethyl acetate/hexane, to yield the product as a white crystalline solid.

Applications in Asymmetric Synthesis & Drug Development

The primary utility of (R)-4-isopropyloxazolidine-2,5-dione is as a stereo-defined building block. Its high reactivity, coupled with the steric influence of the isopropyl group, makes it invaluable in constructing chiral molecules.

Peptide Synthesis

As an N-carboxyanhydride, its most direct application is in the synthesis of peptides. The NCA method offers a clean and efficient way to form peptide bonds without the need for coupling reagents, with carbon dioxide as the only byproduct.

The reaction mechanism involves the nucleophilic attack of an amine (from another amino acid ester, for example) on the C5 carbonyl of the NCA ring. The ring opens, and subsequent decarboxylation yields the dipeptide. The stereocenter from the (R)-valine is transferred perfectly to the new product.

Caption: Peptide bond formation using Valine NCA.

Precursor to Other Chiral Auxiliaries

(R)-4-Isopropyloxazolidine-2,5-dione can also serve as a precursor for other widely used chiral auxiliaries, such as (R)-(+)-4-isopropyl-2-oxazolidinone.[5] This is achieved through a selective reduction of the C5 carbonyl group, typically using a mild reducing agent like sodium borohydride, followed by workup. This transformation leverages the commercially available NCA to access another class of powerful chiral auxiliaries used in asymmetric aldol additions, alkylations, and Diels-Alder reactions.[6][7]

Spectroscopic Characterization

Verification of the structure and purity is paramount. For (R)-4-isopropyloxazolidine-2,5-dione and related structures, NMR spectroscopy is a primary tool.

-

¹H NMR: Protons on the isopropyl group will appear as doublets, and the methine proton adjacent to it will be a multiplet. The proton at the C4 position (the alpha-carbon of the original amino acid) will show a characteristic shift, coupled to the adjacent N-H proton.

-

¹³C NMR: The two carbonyl carbons (C2 and C5) in the oxazolidine-2,5-dione ring are highly characteristic. Based on related structures, the thiocarbonyl in an oxazolidinethione appears around 189.5 ppm, while the carbonyl in an oxazolidinone appears around 160.4 ppm.[8] The two distinct carbonyls in the dione structure will have unique and identifiable chemical shifts in this downfield region.

Safety and Handling

As with all reactive chemical intermediates, proper handling is essential.

-

Storage: (R)-4-Isopropyloxazolidine-2,5-dione is moisture-sensitive. The anhydride ring can be hydrolyzed by water. It should be stored under inert gas (nitrogen or argon) in a tightly sealed container in a cool, dry place.[2]

-

Safety Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[4][9]

Conclusion

(R)-4-Isopropyloxazolidine-2,5-dione is more than just a chemical compound; it is a testament to the power of using nature's own chiral building blocks for advanced synthetic chemistry. Its role as an activated form of (R)-valine provides a reliable and efficient pathway for creating stereochemically complex molecules, particularly peptides and other pharmaceutical intermediates. For the research scientist and drug development professional, a thorough understanding of its synthesis, reactivity, and handling is a key component of the modern asymmetric synthesis toolkit.

References

-

LookChem. Cas 43089-05-0, (R)-4-ISO-PROPYL-OXAZOLIDINE-2,5-DIONE. [Link]

-

Aponick, A. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

-

PubChem. 4-Isopropyloxazolidine-2,5-dione. [Link]

-

PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

-

Organic Syntheses. (4S)-4-isopropyl-3-propionyl-2-oxazolidinone. [Link]

-

ChemBK. (S)-4-Isopropyloxazolidine-2,5-dione. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

ACS Publications. Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. [Link]

-

RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

-

ResearchGate. On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. [Link]

-

MDPI. (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. [Link]

-

ResearchGate. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

-

NIH National Library of Medicine. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C6H9NO3 | CID 102885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. (R)-(+)-4-Isopropyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 9. 2816-12-8|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to 4-Isopropyloxazolidine-2,5-dione (L-Valine N-Carboxyanhydride): Properties, Synthesis, and Applications in Drug Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 4-Isopropyloxazolidine-2,5-dione, a pivotal chiral building block more commonly known in synthetic chemistry as L-Valine N-Carboxyanhydride (NCA). With the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol , this compound is indispensable for the controlled synthesis of polypeptides and serves as a critical intermediate in the development of complex pharmaceutical agents.[1][2][3] Its utility is rooted in the unique reactivity of the N-carboxyanhydride ring system, which allows for efficient, stereoretentive polymerization of amino acids. This document details the compound's core properties, provides an in-depth look at its synthesis with mechanistic insights, outlines its primary applications in modern drug discovery, and presents a validated experimental protocol for its preparation.

Core Molecular and Physical Properties

The fundamental characteristics of this compound are summarized below. It is crucial to distinguish between the stereospecific enantiomer and the racemic mixture, as their applications, particularly in pharmaceutical synthesis, differ significantly.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₃ | [2][3][4] |

| Molecular Weight | 143.14 g/mol | [1][3] |

| IUPAC Name | 4-propan-2-yl-1,3-oxazolidine-2,5-dione | |

| Common Synonyms | L-Valine N-carboxyanhydride (L-Val-NCA), (S)-4-Isopropyloxazolidine-2,5-dione | [3][5][6] |

| CAS Number | 24601-74-9 ((S)-enantiomer), 2816-12-8 (racemic) | [3] |

| Appearance | White to pale beige solid | [4][7] |

| Melting Point | 70-71 °C | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol, Tetrahydrofuran (THF) | [7] |

| Key Hazard | Moisture sensitive; Irritant to skin, eyes, and respiratory system | [3][4] |

Chemical Structure and Stereochemical Integrity

The structure of this compound is defined by a five-membered oxazolidinedione ring substituted with an isopropyl group at the C4 position. This chiral center is inherited directly from its parent amino acid, L-valine, making the (S)-enantiomer the most common and synthetically valuable form.

Caption: Structure of (S)-4-Isopropyloxazolidine-2,5-dione.

The preservation of this stereocenter during synthesis and subsequent reactions is paramount. In drug development, the enantiomeric purity of a molecule can determine its efficacy and safety profile, making L-Valine NCA an essential tool for building chirally-defined peptide-based therapeutics.[6]

Synthesis and Mechanism

The Leuchs' Anhydride Synthesis

The most prevalent and efficient method for synthesizing L-Valine NCA is through the reaction of L-valine with phosgene (or a safer equivalent like triphosgene).[6][7] This classic transformation, which produces what are known as Leuchs' anhydrides, is conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), to prevent premature hydrolysis of the highly reactive product.

Mechanistic Causality

The reaction proceeds via a well-established mechanism. The amino group of L-valine acts as a nucleophile, attacking a carbonyl carbon of phosgene to form an N-acyl chloride intermediate. This is followed by a rapid intramolecular nucleophilic attack by the carboxylic acid's oxygen onto the newly formed acid chloride. This cyclization step results in the formation of the five-membered oxazolidinedione ring and the elimination of two molecules of hydrogen chloride (HCl). The entire process must be conducted under strictly anhydrous conditions, as any moisture will readily hydrolyze the phosgene reagent and the NCA product. The choice of moderate temperature (e.g., 45 °C) is a balance between achieving a reasonable reaction rate and preventing thermal decomposition of the product.[7]

Caption: High-level workflow for the synthesis of L-Valine NCA.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures and is intended for execution by trained chemists in a controlled laboratory setting.[7]

Materials:

-

L-Valine (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Phosgene solution in toluene (~20% w/w, 2 equivalents) or Triphosgene (0.7 equivalents) with a non-nucleophilic base.

-

Calcium Chloride (CaCl₂) or other suitable drying agent.

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser cooled to at least -15 °C (or dry-ice condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Argon or Nitrogen)

-

Rotary evaporator

Procedure:

-

System Preparation: An oven-dried three-necked flask equipped with a stirrer and a cooled reflux condenser under an inert atmosphere is charged with L-valine (e.g., 46.8 g, 0.4 mol).

-

Solvent Addition: Anhydrous THF (e.g., 400 mL) is added to create a suspension. The use of anhydrous solvent is critical to prevent hydrolysis.

-

Reagent Addition: The phosgene solution (e.g., 0.8 mol) is added slowly to the stirred suspension. The reaction is exothermic and requires careful control.

-

Reaction: The mixture is heated to and maintained at 45 °C for approximately 7 hours, or until the suspension fully dissolves to yield a clear solution. This visual cue indicates the completion of the reaction.

-

Work-up and Isolation: The reaction vessel is cooled to room temperature. The solvent and any excess phosgene are carefully removed under reduced pressure using a rotary evaporator. Causality: Performing this step at room temperature prevents thermal degradation of the NCA product.

-

Purification: The resulting residue is redissolved in a minimal amount of dry THF and the solvent is evaporated again. This step helps remove residual HCl. The final crystalline residue is dried in a desiccator over a drying agent like CaCl₂ under vacuum. The yield is typically quantitative.[7]

Applications in Pharmaceutical R&D

Ring-Opening Polymerization (ROP) for Polypeptide Synthesis

The primary application of L-Valine NCA is in the ring-opening polymerization (ROP) to form poly(L-valine) or to be incorporated into more complex polypeptides.[6] The high strain of the anhydride ring makes it susceptible to nucleophilic attack by an initiator (e.g., an amine or alcohol). This attack opens the ring, releasing CO₂, and regenerates a nucleophilic terminus on the growing polymer chain, which can then attack another NCA monomer. This chain-growth mechanism allows for the synthesis of high molecular weight polypeptides with controlled length and preserved stereochemistry.

Caption: Conceptual workflow of L-Valine NCA in polypeptide synthesis.

Chiral Intermediate in Drug Synthesis

Beyond polymer chemistry, L-Valine NCA serves as a valuable chiral intermediate for introducing the valine side chain in the synthesis of complex small-molecule drugs. Its use has been noted in synthetic routes toward biologically active molecules like the proteasome inhibitor Bortezomib.[2] The oxazolidinedione scaffold itself is a recurring motif in medicinal chemistry, valued for its rigid structure and ability to participate in hydrogen bonding, making its derivatives potent candidates in drug design.[8][9]

Handling and Safety Information

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] It is also harmful if swallowed (H302).[5]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Due to its high moisture sensitivity, it must be handled and stored under a dry, inert atmosphere (e.g., in a glovebox or desiccator).[3]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: Store sealed in a dry environment at room temperature.[5]

Conclusion

This compound, or L-Valine NCA, is a cornerstone reagent for chemists in both polymer science and pharmaceutical development. Its value lies in its ability to act as a stereochemically defined "activated" form of L-valine, enabling the efficient construction of complex peptide structures and chiral molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics and advanced biomaterials.

References

-

This compound | C6H9NO3 | CID 102885 . PubChem. [Link]

-

(S)-4-Isopropyloxazolidine-2,5-dione . ChemBK. [Link]

-

4-isopropylidene-oxazolidine-2,5-dione . Chemical Synthesis Database. [Link]

-

L-Val-NCA | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com. [Link]

-

γ-Benzyl L-glutamate N-carboxyanhydride . CAS Common Chemistry. [Link]

-

(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate | 3190-71-4 . [Link]

-

The Role of L-Valine N-Carboxyanhydride in Modern Peptide Synthesis . [Link]

-

(4s)-isopropyl-3-propionyl-2-oxazolidinone . Organic Syntheses Procedure. [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone . MDPI. [Link]

-

4-Phenyloxazolidine-2,5-dione | C9H7NO3 | CID 14829411 . PubChem. [Link]

-

4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design . MDPI. [Link]

-

Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Oxazolidine-2,5-dione | C3H3NO3 | CID 75136 . PubChem. [Link]

Sources

- 1. This compound | C6H9NO3 | CID 102885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [guidechem.com]

- 5. L-Valine N-Carboxyanhydride | 24601-74-9 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. (S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE CAS#: 24601-74-9 [m.chemicalbook.com]

- 8. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design [mdpi.com]

- 9. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to 4-Isopropyloxazolidine-2,5-dione (Valine N-Carboxyanhydride)

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Isopropyloxazolidine-2,5-dione, an essential heterocyclic compound commonly known as Valine N-Carboxyanhydride (Val-NCA). As a derivative of the amino acid valine, this moisture-sensitive solid serves as a critical monomer for the ring-opening polymerization (ROP) to produce polypeptides and other advanced biomaterials.[1][2] A thorough understanding of its spectroscopic signature is paramount for confirming its synthesis, assessing its purity, and monitoring its polymerization kinetics. This document offers a detailed interpretation of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, supported by field-proven experimental protocols and authoritative references for researchers in drug development and materials science.

Introduction and Molecular Structure

This compound belongs to the family of amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides.[1] These compounds are widely used in the synthesis of polypeptides because the polymerization process is efficient and produces only carbon dioxide as a byproduct.[2][3] The valine-derived NCA, with its bulky isopropyl side chain, is a key building block for creating polymers with specific hydrophobic properties.

The structural integrity of the NCA ring is crucial for successful polymerization. Any premature hydrolysis, which reverts the NCA back to the parent amino acid, can terminate polymer chains and compromise the final material's properties.[1] Therefore, spectroscopic methods are not merely characterization tools but indispensable process analytical technologies (PAT) in this field.

Below is the fundamental structure of this compound.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy Analysis

Theoretical Framework: The IR spectrum of Val-NCA is dominated by the vibrational modes of its cyclic anhydride and imide functionalities. Anhydrides, particularly cyclic ones, are well-known for exhibiting two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrational coupling.[4][5] For a five-membered ring system like an oxazolidinedione, these bands typically appear at higher wavenumbers compared to their linear counterparts due to ring strain.[5]

Interpretation of the Spectrum: The most prominent features in the IR spectrum of Val-NCA are the two strong carbonyl absorption bands.

-

Asymmetric C=O Stretch: A very strong band is observed in the region of 1845-1860 cm⁻¹ . This high-frequency absorption is characteristic of the asymmetric stretching mode of the coupled anhydride carbonyls.

-

Symmetric C=O Stretch: A second, often stronger, band appears at a lower frequency, typically between 1780-1790 cm⁻¹ . This corresponds to the symmetric C=O stretching vibration. The ~60-70 cm⁻¹ separation between these two peaks is a classic diagnostic feature for cyclic anhydrides.[5]

-

N-H Stretch: A moderate absorption is expected around 3200-3300 cm⁻¹ corresponding to the N-H stretching of the secondary amine within the ring. Its position can be sensitive to hydrogen bonding in the solid state.

-

C-H Stretch: Absorptions in the 2870-2970 cm⁻¹ range are attributed to the stretching vibrations of the C-H bonds in the isopropyl group and at the α-carbon.

-

C-O Stretch: One or two stretching bands for the C-O bonds within the anhydride ring are typically found in the fingerprint region, between 1000-1300 cm⁻¹ .[5]

Data Summary:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium |

| C-H Stretch (sp³) | 2870 - 2970 | Medium |

| Asymmetric C=O Stretch | 1845 - 1860 | Strong |

| Symmetric C=O Stretch | 1780 - 1790 | Very Strong |

| C-N / C-O Stretch | 1000 - 1300 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive method for confirming the structure of Val-NCA and assessing its purity. The use of a dry deuterated solvent is critical, as any trace moisture will lead to the appearance of signals from the parent amino acid, valine.[1][6]

Caption: Atom labeling for NMR assignment.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's non-carbonyl backbone. The signals are generally well-resolved.

Interpretation of the Spectrum:

-

N-H Proton (Hₐ): The amine proton typically appears as a broad singlet between 6.5-7.5 ppm . Its chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to chemical exchange and hydrogen bonding.

-

α-Proton (Hᵦ): The proton on the chiral α-carbon is a doublet, found around 4.2-4.4 ppm . It is coupled only to the β-proton of the isopropyl group. Its downfield shift is caused by the deshielding effects of the adjacent nitrogen and the carbonyl group.

-

β-Proton (Hᵧ): The methine proton of the isopropyl group appears as a multiplet (typically a septet of doublets or more complex) around 2.2-2.4 ppm . It is coupled to the α-proton and the six protons of the two methyl groups.

-

γ-Protons (H₈): The two methyl groups of the isopropyl side chain are diastereotopic due to the adjacent chiral center. This magnetic non-equivalence results in two separate signals, each appearing as a doublet. They are typically found between 0.9-1.2 ppm .

Data Summary: ¹H NMR (400 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ (NH) | ~7.0 | broad s | - | 1H |

| Hᵦ (α-CH) | ~4.3 | d | ~4.0 Hz | 1H |

| Hᵧ (β-CH) | ~2.3 | m | - | 1H |

| H₈ (γ-CH₃) | ~1.1 | d | ~6.8 Hz | 3H |

| H₈' (γ'-CH₃) | ~1.0 | d | ~6.8 Hz | 3H |

| Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and instrument. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is characterized by six distinct signals, including two in the far downfield region corresponding to the carbonyl carbons.

Interpretation of the Spectrum:

-

Carbonyl Carbons (C₁, C₂): The two carbonyl carbons of the anhydride group are the most deshielded, appearing at ~168 ppm and ~151 ppm .[7] The significant difference in their chemical shifts reflects their distinct electronic environments (C-O-C=O vs. N-C=O).

-

α-Carbon (C₃): The chiral α-carbon is observed around 58-60 ppm .

-

β-Carbon (C₄): The methine carbon of the isopropyl group appears further upfield, typically around 30-32 ppm .

-

γ-Carbons (C₅, C₅'): The two diastereotopic methyl carbons give rise to two distinct signals in the upfield region, generally between 17-19 ppm .

Data Summary: ¹³C NMR (100 MHz, CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) |

| C₁ (N-C =O) | ~168 |

| C₂ (O-C =O) | ~151 |

| C₃ (α-CH) | ~59 |

| C₄ (β-CH) | ~31 |

| C₅, C₅' (γ-CH₃) | ~18, ~17 |

Experimental Protocols & Workflow

The high reactivity and moisture sensitivity of Val-NCA necessitate meticulous handling and experimental design to acquire high-quality, artifact-free spectroscopic data.

General Sample Handling

Causality: this compound readily hydrolyzes upon contact with water, leading to ring-opening and formation of valine.[1] This contaminant would show characteristic signals (e.g., a broad carboxyl proton in ¹H NMR, a carboxyl C=O stretch ~1700-1725 cm⁻¹ in IR), invalidating the purity assessment.

-

Protocol: All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.

-

Validation: Use freshly dried solvents and glassware. Solvents should be passed through an activated alumina column or stored over molecular sieves.